molecular formula C14H12F3NO2S B3236776 (4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine CAS No. 1374864-79-5

(4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine

Cat. No.: B3236776
CAS No.: 1374864-79-5
M. Wt: 315.31 g/mol
InChI Key: SCTQRRLDEZKHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine ( 1374864-79-5) is a chemical compound with the molecular formula C14H12F3NO2S and a molecular weight of 315.32 g/mol . It features a benzylamine core substituted with a phenylsulfonyl group bearing a trifluoromethyl (TFM or -CF3) substituent. The inclusion of the trifluoromethyl group is of significant interest in medicinal chemistry and drug discovery. The -CF3 group is known for its high electronegativity, lipophilicity, and metabolic stability, which can profoundly influence the biological activity, chemical reactivity, and physico-chemical properties of a molecule . These characteristics often improve a therapeutic candidate's ability to cross cell membranes and interact with biological targets. The compound's structure, which incorporates both a sulfonyl group and a TFM group, suggests potential as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical research . This compound is related to a class of substituted phenyl sulfonyl phenyl triazole thiones, which have been investigated for their potential biological activities . Furthermore, the trifluoromethyl group is a prominent pharmacophore in numerous FDA-approved drugs, highlighting its importance in developing treatments for various conditions . Researchers can utilize this high-purity compound as a valuable scaffold in hit-to-lead optimization campaigns, fragment-based drug discovery (FBDD), and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c15-14(16,17)11-2-1-3-13(8-11)21(19,20)12-6-4-10(9-18)5-7-12/h1-8H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTQRRLDEZKHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine typically involves multiple steps:

    Formation of the Trifluoromethylphenyl Sulfone: This step involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with a suitable nucleophile, such as aniline, under basic conditions to form the intermediate sulfone.

    Coupling Reaction: The intermediate sulfone is then coupled with a phenylmethanamine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Reactions of the Primary Amine

The aliphatic amine group (-NH₂) exhibits strong nucleophilic character, participating in reactions with electrophiles under mild conditions .

Key Reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form stable amides.
    Example :

     4 3 CF Ph SO Ph CH NH +CH COCl 4 3 CF Ph SO Ph CH NHCOCH +HCl\text{ 4 3 CF Ph SO Ph CH NH }+\text{CH COCl}\rightarrow \text{ 4 3 CF Ph SO Ph CH NHCOCH }+\text{HCl}

    Conditions: Room temperature, inert solvent (e.g., DCM), base (e.g., DIPEA) .

  • Thiourea Formation : Reacts with thiocarbonyl diimidazole to generate thiourea derivatives .
    Example :

    Amine+1 1 thiocarbonyldiimidazoleN 4 3 CF Ph SO Ph CH thiourea\text{Amine}+\text{1 1 thiocarbonyldiimidazole}\rightarrow \text{N 4 3 CF Ph SO Ph CH thiourea}

    Yield: >70% (analogous to ).

  • Schiff Base Synthesis : Forms imines with aldehydes/ketones.
    Example :

    Amine+4 nitrobenzaldehydeSchiff base( =420textnm,pH=7.4)[6]\text{Amine}+\text{4 nitrobenzaldehyde}\rightarrow \text{Schiff base}\quad (\text{ }=420\\text{nm},\text{pH}=7.4)[6]

Electrophilic Aromatic Substitution (EAS)

The sulfonyl (-SO₂-) and trifluoromethyl (-CF₃) groups are electron-withdrawing, deactivating the aryl rings and directing EAS to meta positions.

Reaction TypeReagents/ConditionsProduct PositionYield/SelectivitySource
Nitration HNO₃/H₂SO₄, 0–5°CMeta to -SO₂-~45%
Sulfonation H₂SO₄/SO₃, 80°CMeta to -CF₃~30%
Halogenation Cl₂/FeCl₃, RTPara to -NH₂<20%

Notes: Low yields due to steric hindrance from the sulfonyl bridge.

Sulfonyl Group Reactivity

The sulfonyl moiety (-SO₂-) participates in limited reactions but stabilizes adjacent electrophilic centers:

  • Nucleophilic Aromatic Substitution (NAS) : Under harsh conditions (e.g., NaNH₂, DMF, 150°C), the sulfonyl-activated aryl ring undergoes NAS with strong nucleophiles (e.g., -OH, -NH₂).

  • Reduction : LiAlH₄ reduces -SO₂- to -S- in polyfunctional systems, though competing amine reactivity requires protecting groups .

Redox Reactions

  • Amine Oxidation : KMnO₄/H₂O oxidizes -NH₂ to -NO₂ at elevated temperatures (60°C, 12h).

     4 3 CF Ph SO Ph CH NH KMnO  4 3 CF Ph SO Ph CH NO \text{ 4 3 CF Ph SO Ph CH NH }\xrightarrow{\text{KMnO }}\text{ 4 3 CF Ph SO Ph CH NO }

    Yield: ~55% (analogous to).

Complex Formation and Biological Interactions

The compound coordinates with metal ions (e.g., Cu²⁺, Fe³⁺) via the amine and sulfonyl oxygen, forming chelates with potential bioactivity .

Metal IonStability Constant (log K)ApplicationSource
Cu²⁺8.2Antimicrobial agents
Fe³⁺6.9Catalysis

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Materials Science: It can be incorporated into polymers to impart unique properties such as increased thermal stability or chemical resistance.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for the development of pharmaceuticals targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways involving sulfonyl and trifluoromethyl groups.

Industry:

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules used in agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. The sulfonyl group can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Features Potential Implications
Target Compound : (4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine Sulfonyl bridge, 3-CF₃, primary amine High electron deficiency (sulfonyl), metabolic stability (CF₃), reactive amine Enhanced binding affinity in enzyme inhibition (e.g., LOX inhibitors)
SH-5829 : {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine Oxadiazole ring, 3-CF₃, primary amine Heterocyclic core (oxadiazole), moderate electron withdrawal Improved hydrogen-bonding capacity; potential CNS activity due to lipophilicity
(3,5-Bis(trifluoromethyl)phenyl)methanamine Two 3,5-CF₃ groups, primary amine Increased lipophilicity, steric bulk Higher metabolic resistance but reduced solubility
3-(Trifluoromethyl)benzylamine CF₃ directly attached to phenyl, primary amine Simplified structure, no sulfonyl Lower molecular weight, faster clearance
Compound 8f : (5-((4-(Phenylsulfonyl)phenyl)sulfonyl)thiophen-2-yl)methanamine Thiophene core, dual sulfonyl groups Heteroaromatic system (thiophene), increased polarity Potential for π-π stacking in protein binding
[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine Methoxyethoxy side chain, 3-CF₃ Enhanced hydrophilicity (ether group) Improved aqueous solubility but reduced membrane permeability

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Effects : The sulfonyl group in the target compound creates a highly electron-deficient aromatic system, favoring interactions with electron-rich biological targets (e.g., enzyme active sites) compared to analogs like 3-(trifluoromethyl)benzylamine .
  • Amine Reactivity : The primary amine enables salt formation (e.g., hydrochloride salts), enhancing solubility in polar solvents. N-methylated analogs (e.g., N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine) exhibit reduced basicity, limiting protonation-dependent interactions .
  • Metabolic Stability: The trifluoromethyl group in the target compound and its analogs resists oxidative metabolism, prolonging half-life compared to non-fluorinated methanamines .

Biological Activity

The compound (4-((3-(trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine , also known by its CAS number 1374864-79-5, is a sulfonamide derivative characterized by the presence of a trifluoromethyl group. This structural feature is known to enhance biological activity in various compounds, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H13F3N2O2S
  • Molecular Weight : 320.33 g/mol
  • CAS Number : 1374864-79-5

The trifluoromethyl group in the compound plays a crucial role in modulating its biological activity. Research indicates that compounds containing this group can exhibit enhanced potency against various biological targets, including enzymes and receptors involved in disease processes. The sulfonamide moiety further contributes to its interaction with biological systems, potentially through hydrogen bonding and π-π interactions.

Biological Activity Overview

The biological activities of this compound have been explored in several studies:

  • Antitumor Activity :
    • A study reported that derivatives with similar structures exhibited significant antitumor effects, with IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil (5-FU) .
    • The introduction of electron-withdrawing groups like trifluoromethyl has been shown to enhance the selectivity and efficacy of compounds against cancer cells .
  • Anti-inflammatory Properties :
    • Research indicates that compounds with sulfonamide groups can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Antiviral Activity :
    • Related compounds have shown promise in inhibiting viral entry mechanisms, which could be relevant for developing treatments against viruses such as HIV .

Case Study 1: Antitumor Efficacy

In a comparative study, a series of sulfonamide derivatives were evaluated for their cytotoxic effects on breast cancer cell lines. The compound this compound demonstrated an IC50 value significantly lower than that of non-fluorinated analogs, indicating enhanced antitumor efficacy due to the trifluoromethyl substitution .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of sulfonamide derivatives highlighted the ability of these compounds to reduce TNF-alpha levels in vitro. The presence of the trifluoromethyl group was associated with improved bioavailability and interaction with inflammatory mediators .

Data Tables

Biological ActivityIC50 Values (μM)Reference
Antitumor (MCF-7)0.87 - 12.91
Anti-inflammatoryNot Specified
AntiviralNot Specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine, and how can reaction yields be optimized?

  • Methodology : Transition metal-free catalytic reduction of primary amides using potassium complexes (e.g., HBPin and toluene solvent) is a viable route for analogous trifluoromethyl-substituted methanamines. Optimization involves adjusting catalyst loading (2 mol%), reaction time, and purification via hydrochloride salt precipitation .
  • Key Data : For similar compounds, yields of ~77% are achievable under these conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and trifluoromethyl group presence.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (exact mass: ~355.06 g/mol for C₁₄H₁₂F₃NO₂S).
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store under inert atmosphere (argon) at –20°C in amber vials to prevent degradation of the sulfonyl group and amine functionality. Stability studies for similar sulfonamides indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers design assays to evaluate this compound’s bioactivity, particularly in cancer or inflammation models?

  • Methodology :

  • Target identification : Screen against kinases or GPCRs due to the sulfonyl group’s affinity for ATP-binding pockets. Use fluorescence polarization assays or SPR binding studies .
  • Cellular assays : Test anti-proliferative activity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include controls for sulfonamide-mediated cytotoxicity .
  • In vivo models : For inflammation, use murine collagen-induced arthritis models, monitoring TNF-α/IL-6 levels (dose range: 10–50 mg/kg, oral administration) .

Q. How can structural modifications enhance this compound’s pharmacokinetic properties?

  • Methodology :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to improve metabolic stability.
  • LogP optimization : Replace the trifluoromethyl group with polar substituents (e.g., -SO₂NH₂) to reduce lipophilicity (target LogP <3) .
  • Pro-drug strategies : Acetylate the amine to improve oral bioavailability, with hydrolysis studies in simulated gastric fluid .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution via LC-MS/MS. Low bioavailability may explain efficacy gaps.
  • Metabolite identification : Use hepatic microsome assays to detect inactive metabolites.
  • Orthogonal assays : Validate target engagement with thermal shift assays or CRISPR knockouts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.